BenchChemオンラインストアへようこそ!

Cis-Dehydrocurvularin

antimicrobial resistance Staphylococcus aureus Gram-positive bacteria

Cis-Dehydrocurvularin (10,11-dehydrocurvularin, CAS 1095588-70-7 / 21178-57-4) is a fungal dihydroxyphenylacetic acid lactone (DAL) macrolide belonging to the curvularin family, characterized by a 12-membered macrocyclic lactone ring incorporating a resorcinyl moiety and a conjugated C-10/C-11 double bond. First isolated from Aspergillus and Curvularia spp., this secondary metabolite has attracted sustained research interest due to its distinct polypharmacology—spanning heat shock response activation, TGF-β signaling inhibition, irreversible ATP-citrate lyase (ACLY) blockade, and broad-spectrum cytotoxicity—differentiating it from the parent saturated analog curvularin (CAS 10140-70-2).

Molecular Formula C16H18O5
Molecular Weight 290.315
CAS No. 1095588-70-7; 21178-57-4
Cat. No. B2537273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-Dehydrocurvularin
CAS1095588-70-7; 21178-57-4
Molecular FormulaC16H18O5
Molecular Weight290.315
Structural Identifiers
SMILESCC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O
InChIInChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4-/t10-/m0/s1
InChIKeyAVIRMQMUBGNCKS-OAQKJQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cis-Dehydrocurvularin (CAS 1095588-70-7): A Structurally Differentiated Curvularin Macrolide for Targeted Anticancer, Anti-Inflammatory, and Antimicrobial Research Procurement


Cis-Dehydrocurvularin (10,11-dehydrocurvularin, CAS 1095588-70-7 / 21178-57-4) is a fungal dihydroxyphenylacetic acid lactone (DAL) macrolide belonging to the curvularin family, characterized by a 12-membered macrocyclic lactone ring incorporating a resorcinyl moiety and a conjugated C-10/C-11 double bond [1]. First isolated from Aspergillus and Curvularia spp., this secondary metabolite has attracted sustained research interest due to its distinct polypharmacology—spanning heat shock response activation, TGF-β signaling inhibition, irreversible ATP-citrate lyase (ACLY) blockade, and broad-spectrum cytotoxicity—differentiating it from the parent saturated analog curvularin (CAS 10140-70-2) [2][3]. The compound exists as both (R)- and (S)-enantiomers, and the presence of the conjugated 10,11-olefin imparts unique bioactivity profiles not shared by saturated or ring-opened congeners [4].

Why Curvularin and Its Hydroxylated Analogs Cannot Substitute for Cis-Dehydrocurvularin in Target-Focused Research Applications


Although curvularin and its hydroxylated derivatives (e.g., 11-hydroxycurvularin) share the 12-membered macrolactone scaffold, the presence of the conjugated C-10/C-11 double bond in cis-dehydrocurvularin fundamentally alters its bioactivity fingerprint [1]. This single structural feature confers qualitative gain-of-function activities—including S. aureus inhibition, COLO 205 cytotoxicity, superoxide anion scavenging, and heat shock response activation—that are entirely absent in curvularin [2][3]. Additionally, the olefinic moiety enhances TGF-β signaling inhibition by approximately 20-fold compared to the saturated parent (IC50 1.7 μM vs. 34.2 μM) [4]. These structural effects are non-linear and cannot be predicted from the curvularin scaffold alone, meaning that researchers who require heat shock modulation, irreversible ACLY inhibition, or selective Gram-positive antibacterial activity alongside anticancer screening must specifically source dehydrocurvularin rather than assuming class-level interchangeability [5].

Product-Specific Quantitative Evidence Guide for Cis-Dehydrocurvularin: Six Comparator-Anchored Differentiation Dimensions for Procurement Decisions


Anti-Staphylococcus aureus Activity: α,β-Dehydrocurvularin Gains Selective Gram-Positive Inhibition Entirely Absent in Curvularin

In a direct head-to-head bioassay-guided fractionation study of Eupenicillium sp. metabolites, αβ-dehydrocurvularin demonstrated selective inhibitory activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 375 μg/mL, whereas the saturated parent curvularin showed no detectable activity against the same strain under identical assay conditions [1]. Notably, neither compound exhibited activity against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), indicating that the conjugated C-10/C-11 double bond and accompanying planarization of the partial backbone structure are necessary for anti-S. aureus activity [1]. A separate study confirmed α,β-dehydrocurvularin activity against clinical methicillin-resistant S. aureus (MRSA) isolates with MIC values ranging from 100 to 200 μg/mL, and further demonstrated synergistic interaction with norfloxacin reducing its MIC up to 32-fold (FICI = 0.09) [2].

antimicrobial resistance Staphylococcus aureus Gram-positive bacteria curvularin SAR

Selective COLO 205 Colon Cancer Cytotoxicity: Dehydrocurvularin Is Active Where Curvularin Shows No Effect

In a comparative cytotoxicity profiling study of metabolites from Chrysosporium lobatum BK-3, α,β-dehydrocurvularin exhibited selective activity against the COLO 205 colon adenocarcinoma cell line with an IC50 of 7.9 μM, whereas curvularin was completely inactive against this cell line under the same assay conditions [1]. Both compounds showed similar levels of cytotoxicity against A549 (lung), HeLa (cervical), MDA-MB-231 (breast), and MCF-7 (breast) cell lines, indicating that the COLO 205 selectivity represents a specific gain-of-function conferred by the dehydro- modification rather than a general potency shift [1]. This selective cytotoxicity profile was later corroborated in independent studies that confirmed compound 5 (corresponding to dehydrocurvularin) activity against A549 (IC50 = 2.1 μM) and COLO 205 (IC50 = 7.9 μM), while curvularin (compound 4) was inactive [2].

colon cancer COLO 205 selective cytotoxicity curvularin SAR

TGF-β Signaling Inhibition: Dehydrocurvularin Is ~20-Fold More Potent Than Curvularin in HepG2 Reporter Gene Assays

In a systematic screening of fungal lactones for TGF-β signaling inhibition, dehydrocurvularin inhibited TGF-β-dependent reporter gene activity in HepG2 cells with an IC50 of 1.7 μM, compared to 34.2 μM for (S)-curvularin—representing an approximately 20-fold increase in potency [1]. Mechanistically, dehydrocurvularin antagonized the binding of activated Smad2/3 transcription factors to DNA and suppressed the expression of TGF-β-induced genes in both HepG2 and MDA-MB-231 cells [1]. For context, the most potent compound in this series, oxacyclododecindione, achieved IC50 values of 190–217 nM, establishing dehydrocurvularin as a mid-potency scaffold within the TGF-β inhibitory macrolactone class [1]. The 20-fold potency differential versus curvularin is directly attributable to the conjugated C-10/C-11 double bond, which constrains the macrocyclic conformation and enhances target engagement [1].

TGF-beta signaling Smad2/3 HepG2 fibrosis cancer metastasis

Heat Shock Response Activation: A Unique Pharmacological Signature of Dehydrocurvularin Not Shared by Curvularin

10,11-Dehydrocurvularin has been characterized as a strong activator of the eukaryotic heat shock response, a conserved coping mechanism that maintains protein homeostasis through overexpression of heat shock factor 1 (HSF1) and chaperones including heat shock protein 90 (Hsp90) [1]. By overwhelming this pathway, dehydrocurvularin acts as a broad-spectrum inhibitor of various cancer cell lines in vitro, with the (R)-enantiomer displaying a mean IC50 of 1.25 μM across human tumor cell lines [1]. Critically, this heat shock response-modulatory activity has not been reported for curvularin, 11-hydroxycurvularin, or other saturated curvularin congeners, which instead show anti-inflammatory activity primarily through iNOS and NF-κB pathway modulation [2]. The heat shock activation phenotype is a distinguishing pharmacological signature of dehydrocurvularin and represents a mechanistically orthogonal anticancer strategy compared to conventional cytotoxics [1].

heat shock response HSF1 Hsp90 protein homeostasis cancer

Anti-Inflammatory Activity: Dehydrocurvularin Is ~9.5-Fold More Potent Than Curvularin in NO and PGE2 Inhibition in RAW264.7 Macrophages

In a comprehensive structure-activity relationship study of curvularin-type metabolites from Penicillium sp. SF-5859, (10E,15S)-10,11-dehydrocurvularin (compound 8) was identified as the most active anti-inflammatory metabolite among nine tested compounds [1]. Compound 8 inhibited LPS-induced nitric oxide (NO) production with an IC50 of 1.9 ± 0.3 μM and prostaglandin E2 (PGE2) production with an IC50 of 2.7 ± 0.4 μM, compared to curvularin (compound 3) which showed IC50 values of 18.1 ± 5.2 μM (NO) and 18.7 ± 4.9 μM (PGE2)—representing a 9.5-fold and 6.9-fold potency increase, respectively [1]. Mechanistically, compound 8 suppressed iNOS and COX-2 protein expression and attenuated pro-inflammatory cytokine transcription (IL-1β, IL-6, TNF-α) via NF-κB pathway inhibition, not through the MAPK pathway [1]. The study further demonstrated that integrity of the 12-membered macrolactone ring and the free phenol functionality are essential for anti-inflammatory activity, with ring-opened or O-methylated/acetylated derivatives losing substantial potency [1].

anti-inflammatory nitric oxide PGE2 NF-kappaB RAW264.7 macrophages

Antibiotic Adjuvant Potentiation: Dehydrocurvularin Reduces MICs of Last-Resort Antibiotics Against Multidrug-Resistant Pseudomonas aeruginosa

In a recent study of Penicillium sanguifluum secondary metabolites, dehydrocurvularin (C1) demonstrated promising antibiotic adjuvant properties by decreasing the minimum inhibitory concentrations of multiple last-resort antibiotics against a clinical multidrug-resistant (MDR) strain of Pseudomonas aeruginosa (PA82) [1]. Specifically, dehydrocurvularin potentiated cefepime, ceftazidime, tobramycin, and amikacin, with no observable toxicity in the Galleria mellonella in vivo model [1]. In contrast, the co-isolated 11-hydroxycurvularin (C2) and the compounds alone showed no such adjuvant effect, suggesting that the C-10/C-11 olefin and the absence of C-11 hydroxylation are structurally critical for the antibiotic potentiation phenotype [1]. Quantitative fold-reduction in MIC values is reported in the full text; the abstract confirms the effect as 'promising' across four antibiotic classes [1].

antibiotic adjuvant Pseudomonas aeruginosa MDR cefepime amikacin antimicrobial resistance

Validated Research and Industrial Application Scenarios for Cis-Dehydrocurvularin Based on Comparator-Anchored Evidence


Gram-Positive Antibacterial Discovery: Screening Dehydrocurvularin Against MRSA and S. aureus Where Curvularin Fails

Research programs seeking novel anti-Staphylococcal leads with activity against methicillin-resistant strains can deploy cis-dehydrocurvularin as a privileged scaffold. Unlike curvularin, which exhibits zero activity against S. aureus (MIC >375 μg/mL), dehydrocurvularin demonstrates measurable MIC values (375 μg/mL against wild-type; 100–200 μg/mL against clinical MRSA) [1][2]. The compound's demonstrated synergy with norfloxacin (FICI = 0.09, 32-fold MIC reduction) further supports its use in adjuvant combination screening formats. Procurement of dehydrocurvularin—not curvularin—is essential for any Gram-positive-focused antibacterial screening cascade.

TGF-β-Driven Fibrosis and Cancer Metastasis Research: Leveraging 20-Fold Potency Gain Over Curvularin

Investigators studying TGF-β/Smad-dependent epithelial-mesenchymal transition (EMT), fibrosis, or tumor metastasis should prioritize cis-dehydrocurvularin over curvularin as a pathway inhibitor tool compound. With an IC50 of 1.7 μM in TGF-β-dependent HepG2 reporter assays, dehydrocurvularin provides a 20-fold potency advantage over curvularin (IC50 = 34.2 μM) [1]. This potency differential translates to experimentally accessible concentrations in cell-based assays (low micromolar range), reducing solvent toxicity artifacts and improving signal-to-noise ratios in downstream target engagement studies.

Heat Shock Response and Proteotoxic Stress Research: A Unique Pharmacological Activator Among Curvularin-Class Macrolides

Cis-Dehydrocurvularin is the only curvularin-family member reported to act as a strong activator of the heat shock response via HSF1/Hsp90 pathway engagement, with the (R)-enantiomer achieving a mean IC50 of 1.25 μM in broad-spectrum cancer cell line cytotoxicity [1][2]. This unique mechanism—distinct from the iNOS/NF-κB-driven anti-inflammatory activity of curvularin—makes dehydrocurvularin an essential chemical biology probe for dissecting proteotoxic stress pathways. Researchers studying Hsp90 client protein degradation, HSF1 activation dynamics, or proteostasis network disruption in cancer should specifically source dehydrocurvularin rather than any other curvularin congener.

Anti-Inflammatory Drug Discovery Targeting NF-κB: Dehydrocurvularin as the Most Potent Curvularin-Type Lead

In head-to-head comparison across nine curvularin-type metabolites, (10E,15S)-10,11-dehydrocurvularin was identified as the most potent anti-inflammatory compound, inhibiting NO production (IC50 = 1.9 μM) and PGE2 production (IC50 = 2.7 μM) via selective NF-κB pathway suppression—offering a 6.9–9.5-fold potency improvement over curvularin [1]. With a demonstrated selectivity window (non-cytotoxic up to 20 μM) and validated suppression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), dehydrocurvularin represents the optimal starting point within the curvularin chemotype for medicinal chemistry optimization of NF-κB-targeted anti-inflammatory agents.

Quote Request

Request a Quote for Cis-Dehydrocurvularin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.